molecular formula C13H18BrNO B3846206 2-bromo-N,N-dipropylbenzamide

2-bromo-N,N-dipropylbenzamide

Cat. No. B3846206
M. Wt: 284.19 g/mol
InChI Key: IJCHZDRKGWURPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N,N-dipropylbenzamide is a chemical compound with the molecular formula C13H18BrNO. It has an average mass of 284.192 Da and a monoisotopic mass of 283.057159 Da .


Molecular Structure Analysis

The molecular structure of 2-bromo-N,N-dipropylbenzamide consists of a benzamide core with a bromine atom attached to the second carbon of the benzene ring and N,N-dipropyl groups attached to the amide nitrogen .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 2-bromo-N,N-dipropylbenzamide. It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2-bromo-N,N-dipropylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-3-9-15(10-4-2)13(16)11-7-5-6-8-12(11)14/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCHZDRKGWURPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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